Compound Description: Also known as Methyldopa, (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid is an antihypertensive drug. Research on this molecule has focused on understanding its electronic structure and charge transfer properties using DFT calculations. [, ]
Relevance: This compound shares a similar backbone structure with Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate, particularly the "3-(phenyl)propanoic acid" moiety. Both compounds possess a phenyl ring directly attached to the propyl chain at the 3rd position. The variations lie in the substituents on the phenyl ring and the presence of different functional groups (amino and carboxyl in Methyldopa, methyl ester and substituted amine in the target compound). [, ]
Compound Description: This compound (15e) is a potent positive allosteric modulator (PAM) of AMPA receptors. []
Relevance: While not directly sharing the core structure of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate, this compound exemplifies the importance of fluorinated alkyl substituents, like the (3,4-difluorophenyl)methyl group in the target compound, for interacting with biological targets. The presence of fluorine in both structures highlights its potential role in influencing binding affinity and other pharmacological properties. []
Compound Description: This compound features a dimethoxyphenyl group attached to the propyl chain, similar to the difluorophenyl group in Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate. []
Relevance: Both compounds share a "3-(phenyl)propanoate" backbone with variations in the phenyl ring substituents (dimethoxy vs. difluoro) and the presence of different functional groups on the propyl chain. The structural similarity highlights how subtle changes in substituents can lead to diverse chemical properties and potential applications. []
Compound Description: This compound serves as a key intermediate in the synthesis of (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one. It contains a 3,4-difluorophenyl group similar to Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate. []
Relevance: The presence of the identical 3,4-difluorophenyl group in both compounds highlights the potential utility of this moiety in medicinal chemistry. While the core structures differ, this shared fragment suggests that both compounds might be derived from similar starting materials or synthetic strategies. []
Compound Description: This molecule is a potent gamma-secretase inhibitor (IC50 = 0.06 nM) designed for potential use in Alzheimer's disease. []
Relevance: This compound exemplifies the broad utility of 3,4-difluorophenyl groups, also present in Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate, in medicinal chemistry. The presence of this moiety within a complex, biologically active molecule highlights its potential to contribute to favorable interactions with drug targets. []
Compound Description: JNJ-27141491 is a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. []
Relevance: This compound shares a striking structural similarity with Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate. Both possess a 3,4-difluorophenyl group attached to a propyl chain. The key difference lies in the functional groups attached to the propyl chain. This close structural resemblance suggests that JNJ-27141491 might offer insights into the potential biological activity or receptor interactions of the target compound. []
Compound Description: PTS14 is a potent antimicrobial agent with activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. It also exhibits antitubercular and anti-HIV activity. []
Relevance: This compound highlights the importance of exploring different heterocyclic scaffolds, like the isothiourea moiety present in PTS14, as potential modifications to the core structure of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate. These modifications could lead to compounds with enhanced pharmacological properties or different biological activities. []
Compound Description: 9p demonstrates potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) with a MIC value of 0.39 μM. []
Relevance: This compound highlights the versatility of aryl and heteroaryl substituents in modifying biological activity, a concept relevant to the design and optimization of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate analogues. Although structurally distinct, exploring diverse substitutions on the phenyl ring or the amino group of the target compound could yield derivatives with potent antimycobacterial activities. []
Compound Description: This compound is a precursor used in the synthesis of 2-[2-(4-chlorophenyl)acetylamino]-3-(3,4-dimethoxyphenyl) propionic acid methyl ester. It features a dimethoxyphenyl group attached to a propanoate moiety. []
Relevance: Both this compound and Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate share a "3-(phenyl)propanoate" backbone. The difference lies in the substituents on the phenyl ring and the amine group. []
Compound Description: SD-3211 is a calcium antagonist. Several of its fecal metabolites, including those with modifications to the methoxy and amino groups, have been synthesized and studied for their calcium antagonistic activities. []
Relevance: While structurally different from Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate, SD-3211 provides insight into the potential metabolic transformations of compounds containing similar functional groups. The study of its metabolites emphasizes the importance of understanding how structural modifications, particularly to the aryl methoxy and amino groups, can alter biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.